REACTION_SMILES
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[Br:1][C:2](=[CH:3][c:4]1[cH:5][cH:6][c:7](-[c:9]2[s:10][cH:11][cH:12][cH:13]2)[s:8]1)[Br:14].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:15][CH2:16][CH2:17][CH2:18][Li:19]>>[CH:2]#[C:3][c:4]1[cH:5][cH:6][c:7](-[c:9]2[s:10][cH:11][cH:12][cH:13]2)[s:8]1
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Name
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Type
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product
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Smiles
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C#Cc1ccc(-c2cccs2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |